molecular formula C20H19NO4 B12938201 1-Oxo-1-(m-tolylamino)propan-2-yl 2H-chromene-3-carboxylate

1-Oxo-1-(m-tolylamino)propan-2-yl 2H-chromene-3-carboxylate

Cat. No.: B12938201
M. Wt: 337.4 g/mol
InChI Key: LLXJNCOABWFZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-1-(m-tolylamino)propan-2-yl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-(m-tolylamino)propan-2-yl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with m-toluidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-(m-tolylamino)propan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the chromene ring or the amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the chromene ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-Oxo-1-(m-tolylamino)propan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxo-1-(m-tolylamino)propan-2-yl 2H-chromene-3-carboxylate is unique due to the presence of the m-tolylamino group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

[1-(3-methylanilino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C20H19NO4/c1-13-6-5-8-17(10-13)21-19(22)14(2)25-20(23)16-11-15-7-3-4-9-18(15)24-12-16/h3-11,14H,12H2,1-2H3,(H,21,22)

InChI Key

LLXJNCOABWFZBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)OC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.